3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
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Overview
Description
3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one is a triterpenoid compound that belongs to the lanostane family It is characterized by a hydroxyl group at the third carbon and a ketone group at the seventh carbon in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one typically involves the hydrogenation of 3β-acetoxylanost-8-en-7-one. This process can be carried out using lithium in liquid ammonia, followed by catalytic reduction . Another method involves the reduction of 3β-acetoxylanost-8-en-7-one with lead tetra-acetate, which yields 3β-acetoxylanost-7-ene and 3β,7α-diacetoxylanostane as major products .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The key steps involve the preparation of the starting material, followed by reduction and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 3β-hydroxylanost-8-en-32-al.
Reduction: Reduction of the compound can yield products like 3β-acetoxylanost-7-ene and 3β,7α-diacetoxylanostane.
Substitution: Substitution reactions can occur at the hydroxyl or ketone groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Lead tetra-acetate is commonly used for oxidation reactions.
Reduction: Lithium in liquid ammonia is used for reduction reactions.
Major Products Formed:
Oxidation: 3β-hydroxylanost-8-en-32-al.
Reduction: 3β-acetoxylanost-7-ene and 3β,7α-diacetoxylanostane.
Scientific Research Applications
3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one involves its role as an intermediate in the biosynthesis of cholesterol. It acts by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), which is the rate-limiting enzyme in cholesterol biosynthesis . This inhibition occurs through a post-transcriptional regulation mechanism, where the compound reduces the translational efficiency of HMGR mRNA .
Comparison with Similar Compounds
3β-Hydroxylanost-8-en-32-al: This compound is structurally similar and also plays a role in cholesterol biosynthesis.
3β-Acetoxylanost-8-en-7-one: This is a precursor in the synthesis of 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one.
3β,7α-Diacetoxylanostane: A product formed from the reduction of this compound.
Uniqueness: this compound is unique due to its specific hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
58262-43-4 |
---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C30H50O2/c1-19(2)10-9-11-20(3)21-12-17-30(8)26-22(13-16-29(21,30)7)28(6)15-14-25(32)27(4,5)24(28)18-23(26)31/h19-21,24-25,32H,9-18H2,1-8H3 |
InChI Key |
XTDMMOAGCXHNPN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Synonyms |
7-oxo-24,25-dihydrolanosterol 7-oxo-DHL |
Origin of Product |
United States |
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